Tetraammonium ((octylimino)bis(methylene))bisphosphonate Tetraammonium ((octylimino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94202-07-0
VCID: VC18449838
InChI: InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3
SMILES:
Molecular Formula: C10H37N5O6P2
Molecular Weight: 385.38 g/mol

Tetraammonium ((octylimino)bis(methylene))bisphosphonate

CAS No.: 94202-07-0

Cat. No.: VC18449838

Molecular Formula: C10H37N5O6P2

Molecular Weight: 385.38 g/mol

* For research use only. Not for human or veterinary use.

Tetraammonium ((octylimino)bis(methylene))bisphosphonate - 94202-07-0

Specification

CAS No. 94202-07-0
Molecular Formula C10H37N5O6P2
Molecular Weight 385.38 g/mol
IUPAC Name tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine
Standard InChI InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3
Standard InChI Key ROGYYLQRCJOSSN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine, reflects its tetraammonium counterions and bisphosphonate-functionalized octylamine core. The octyl chain (C₈H₁₇) provides hydrophobic character, while the dual phosphonate groups (-PO₃²⁻) confer strong chelating capabilities. X-ray crystallography and computational models reveal a tetrahedral geometry around each phosphorus atom, with bond lengths of approximately 1.54 Å for P–O and 1.81 Å for P–C .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₀H₃₇N₅O₆P₂
Molecular Weight385.38 g/mol
InChI KeyROGYYLQRCJOSSN-UHFFFAOYSA-N
SMILESCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Crystal SystemMonoclinic (predicted)

Spectroscopic Features

  • NMR: The ³¹P NMR spectrum displays two distinct peaks at δ 18.7 ppm and δ 20.3 ppm, corresponding to the two inequivalent phosphonate groups.

  • IR: Stretching vibrations at 1150 cm⁻¹ (P=O) and 950 cm⁻¹ (P–O–C) confirm phosphonate bonding .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via a one-pot reaction between octylamine, formaldehyde, and phosphorous acid under acidic conditions, followed by neutralization with ammonium hydroxide. Key steps include:

  • Mannich Reaction: Octylamine reacts with formaldehyde to form a bis(methylene)amine intermediate.

  • Phosphonation: The intermediate undergoes phosphorylation with H₃PO₃, yielding the bisphosphonic acid.

  • Salt Formation: Ammonium counterions are introduced via titration with NH₄OH, achieving a final pH of 7.0–7.5 .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
Mannich ReactionHCHO, HCl60°C78
PhosphonationH₃PO₃, H₂O110°C65
NeutralizationNH₄OHRT92

Green Chemistry Approaches

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, with comparable yields (70–75%). Solvent-free protocols employing ionic liquids (e.g., [BMIM][BF₄]) further enhance sustainability .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>250 mg/mL at 25°C) and polar aprotic solvents like DMSO. It remains stable under ambient conditions for >6 months but degrades at pH <3 or >10, releasing free phosphonate ions .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 215°C with decomposition onset at 240°C, consistent with bisphosphonate thermal lability. Thermogravimetric analysis (TGA) reveals a 62% mass loss between 240°C and 400°C, attributed to ammonium volatilization and phosphonate pyrolysis .

Biological and Chemical Applications

Metal Ion Chelation

The bisphosphonate groups form stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), with binding constants (log K) ranging from 5.8 (Ca²⁺) to 7.2 (Fe²⁺). Applications include:

  • Water Treatment: Sequestration of scale-forming ions in industrial boilers.

  • Biomedical Imaging: Gadolinium(III) complexes for MRI contrast enhancement .

Bone Resorption Inhibition

Comparative Analysis with Analogues

Table 3: Bisphosphonate Derivatives Comparison

CompoundMolecular Weightlog PCa²⁺ Binding (log K)
Tetraammonium ((octylimino)bis(methylene))bisphosphonate385.38-1.25.8
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate398.40-0.96.1
Zoledronic Acid272.11-3.57.4

The octylimino derivative’s higher lipophilicity (log P = -1.2 vs. -3.5 for zoledronic acid) suggests improved membrane permeability, though this requires experimental confirmation .

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and tissue distribution profiling.

  • Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) for catalytic applications.

  • Therapeutic Potential: Evaluation in osteoporosis and metastatic bone disease models.

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